![molecular formula C4H3N3O4 B1222747 Oxonic Acid CAS No. 937-13-3](/img/structure/B1222747.png)
Oxonic Acid
Overview
Description
Oxonic acid is a uricase inhibitor that prevents metabolism and excretion of uric acid . It has been used for the inhibition of 5-fluorouracil-induced gastrointestinal toxicity without the loss of its antitumor activity in rats . It has also been used to induce hyperuricemia in rats, as it inhibits uric acid metabolism .
Synthesis Analysis
Oxonic acid is used in the study of hyperuricemia, a metabolic disorder characterized by an excessively increased serum urate concentration . The administration of a uricase inhibitor, such as oxonic acid, is a commonly used method to induce mild hyperuricemia .
Molecular Structure Analysis
The molecular formula of Oxonic acid is C4H3N3O4 . The molecular weight is 157.08 g/mol . The IUPAC name is 4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid .
Chemical Reactions Analysis
Oxonic acid is known to inhibit the enzyme DNA gyrase . It also acts as a dopamine reuptake inhibitor . The mechanism of action of oxonic acid involves the inhibition of the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the production of 5-FU .
Scientific Research Applications
Cancer Treatment: Enhancing Chemotherapy Efficacy
Oteracil is a key component in the chemotherapy medication Teysuno™, which contains tegafur (a prodrug of 5-fluorouracil) and gimeracil. Oteracil’s role is to inhibit the action of the enzyme phosphoribosyl pyrophosphate amidotransferase, which reduces the gastrointestinal toxicity of tegafur without affecting its antitumor activity . This combination is used for treating advanced gastric cancer when given with cisplatin .
Maintenance Therapy in Advanced Gastric Cancer
In the context of maintenance chemotherapy (MCT) after first-line therapy, Oteracil is used in combination with tegafur and gimeracil. This combination has been studied for its efficacy and safety in stage IV gastric cancer, showing promising results in prolonging progression-free survival and overall survival .
Hyperuricemia and Renal Damage Prevention
Oxonic acid has been studied for its potential in preventing hyperuricemia-induced renal damage. In a study, probiotic supplements were used to prevent oxonic acid-induced hyperuricemia and renal damage, highlighting the compound’s role in medical research related to kidney health .
Pharmacokinetics and Drug Transporters
Research has explored the effects of hyperuricemia on the expression of kidney drug transporters and the pharmacokinetics of several substrate drugs. Oxonic acid, as a uricase inhibitor, is used to establish animal models of hyperuricemia to study these effects, which are crucial for understanding drug disposition in patients with elevated uric acid levels .
Second-Line Treatment in Cardiac Carcinoma
Oteracil, as part of a combination therapy with tegafur and gimeracil, has been evaluated for its clinical effect in second-line treatment of advanced cardiac carcinoma. The combination aims to improve clinical outcomes and decrease adverse reactions in patients .
Gut Microbiota and Uric Acid Excretion
The excretion of uric acid in chronic kidney disease relies significantly on gut uricolysis by gut microbiota. Oxonic acid’s role in inducing hyperuricemia is used to study the therapeutic potential of probiotics in reducing systemic uric acid concentrations and providing benefits against hyperuricemia-induced renal damage .
Safety And Hazards
Future Directions
Mouse models of hyperuricemia have been widely used to provide valuable insights into urate biology but do not yet reliably and consistently simulate the urate-mediated hyperuricemia that occurs in humans . A key challenge is to develop uricase-disabled model mice that can survive with increased urate levels and remain healthy and fertile . Community-wide efforts are needed to reach consensus about the definition of hyperuricemia in mice, to develop protocols for generating suitable models of hyperuricemia and to adhere to a standard protocol for urate measurements .
properties
IUPAC Name |
4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2(9)1-5-3(10)7-4(11)6-1/h(H,8,9)(H2,5,6,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYCJUAHISIHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048358 | |
Record name | Oteracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Oteracil's main role within Teysuno is to reduce the activity of 5-FU within normal gastrointestinal mucosa, and therefore reduce's gastrointestinal toxicity. It functions by blocking the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the production of 5-FU. | |
Record name | Oteracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Oxonic Acid | |
CAS RN |
937-13-3 | |
Record name | Oteracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oteracil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oteracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oteracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTERACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VT6420TIG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.